molecular formula C27H27N3O4S2 B2725870 2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one CAS No. 690645-35-3

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one

Cat. No. B2725870
CAS RN: 690645-35-3
M. Wt: 521.65
InChI Key: PANZSFYHQNNCDO-UHFFFAOYSA-N
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Description

The compound “2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one” is a complex organic molecule. It has been identified as a P-glycoprotein inhibitor and has been studied for its pharmacokinetic properties .

Scientific Research Applications

Synthesis and Characterization

  • Studies on related compounds involve the synthesis and characterization of novel heterocyclic compounds, demonstrating various synthetic methods and spectral characterizations. These methods often aim to produce compounds with potential pharmacological activities, highlighting the importance of structural modification in drug discovery (R. Zaki, S. M. Radwan, A. El-Dean, 2017; R. Zaki et al., 2016).

Pharmacological Activity Exploration

  • Research on the pharmacological activities of related compounds is an active area, with studies synthesizing new analogues to investigate their antioxidant, antimicrobial, and antitubercular activities. These activities are evaluated against various bacterial, fungal strains, and mycobacterium tuberculosis, guiding the design of potential therapeutic agents (M. Chandrashekaraiah et al., 2014).

Advanced Synthetic Applications

  • Advanced synthetic techniques, including the use of cyclization reactions and dipolar cycloadditions, are employed to create complex heterocyclic structures. These methods illustrate the compound's potential role in generating diverse molecular architectures, possibly leading to new pharmacological targets (K. Shikhaliev et al., 2008; J. L. Ruano et al., 2011).

Photophysical Properties and Applications

  • The exploration of photophysical properties and pH-sensing applications of pyrimidine derivatives indicates the potential of such compounds in material science and sensor technology. These studies showcase the ability to tune photophysical properties through molecular design, offering insights into the development of novel sensors and materials (Han Yan et al., 2017).

Mechanism of Action

The compound acts as a P-glycoprotein inhibitor . P-glycoprotein is an important active efflux transporter for drug disposition in humans . The presence of P-glycoprotein in the luminal side of gut enterocytes and the brain capillaries inhibits the influx of P-gp substrates such as chemotherapeutic agents in the gut or brain parenchyma .

properties

IUPAC Name

2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4S2/c1-16-17(2)36-25-24(16)26(32)30(20-8-6-5-7-9-20)27(28-25)35-15-23(31)29-11-10-18-12-21(33-3)22(34-4)13-19(18)14-29/h5-9,12-13H,10-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANZSFYHQNNCDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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